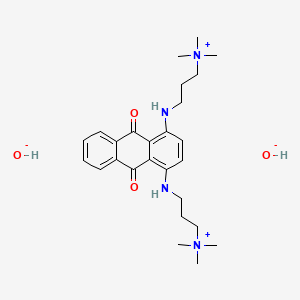
3,3'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its anthrylene core, which is linked to two trimethylpropylammonium groups through imino linkages. The presence of dihydroxide groups further adds to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide typically involves multiple steps, starting from the preparation of the anthrylene core. The anthrylene core is first synthesized through a series of reactions involving aromatic compounds and oxidizing agents. The imino linkages are then introduced through a condensation reaction with appropriate amines. Finally, the trimethylpropylammonium groups are added via quaternization reactions, and the dihydroxide groups are introduced through hydroxylation reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted ammonium compounds.
Scientific Research Applications
3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide involves its interaction with specific molecular targets and pathways. The compound’s anthrylene core allows it to intercalate into DNA, affecting gene expression and cellular processes. The trimethylpropylammonium groups enhance its solubility and facilitate its transport across cell membranes. The dihydroxide groups contribute to its reactivity and ability to form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylammonium) dihydroxide
- 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dichloride
- 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dimethylsulfate
Uniqueness
The uniqueness of 3,3’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(trimethylpropylammonium) dihydroxide lies in its specific structural features, such as the combination of the anthrylene core with trimethylpropylammonium groups and dihydroxide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
94021-18-8 |
|---|---|
Molecular Formula |
C26H40N4O4 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-[[9,10-dioxo-4-[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;dihydroxide |
InChI |
InChI=1S/C26H36N4O2.2H2O/c1-29(2,3)17-9-15-27-21-13-14-22(28-16-10-18-30(4,5)6)24-23(21)25(31)19-11-7-8-12-20(19)26(24)32;;/h7-8,11-14H,9-10,15-18H2,1-6H3;2*1H2 |
InChI Key |
HHFYZNZYDFPOJY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O.[OH-].[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



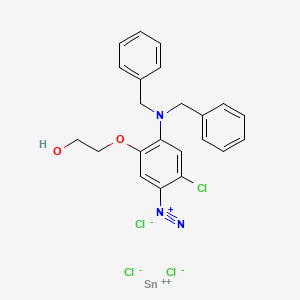
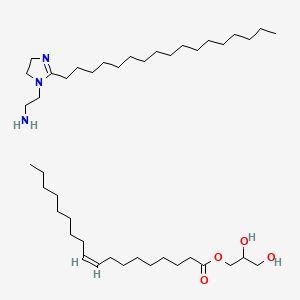
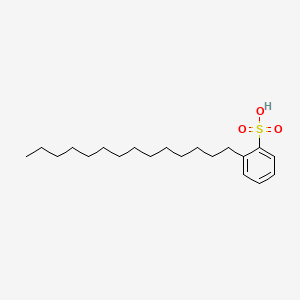
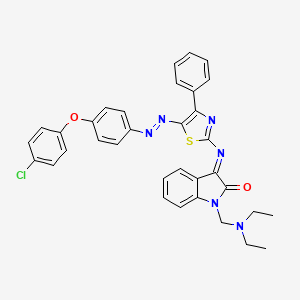
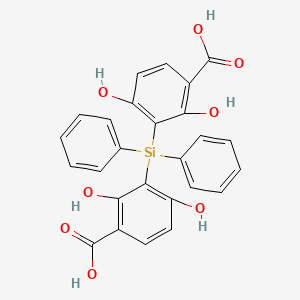
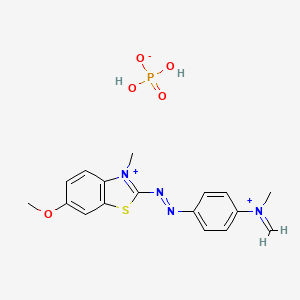
![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
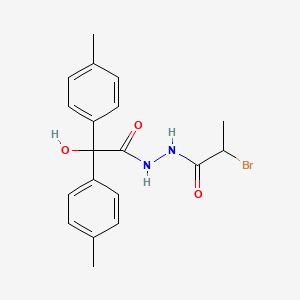
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)



![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
